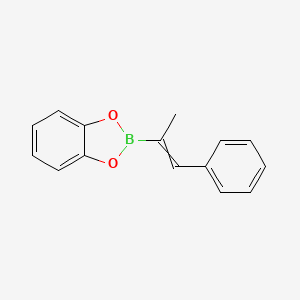
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a benzodioxaborole ring fused with a phenylprop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of phenylprop-1-en-2-yl derivatives with benzodioxaborole precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenylprop-1-en-2-yl boronic acid reacts with a halogenated benzodioxaborole under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzodioxaborole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenylprop-1-en-2-yl benzodioxaborole oxides.
Reduction: Reduced forms like phenylprop-1-en-2-yl benzodioxaborole hydrides.
Substitution: Substituted benzodioxaborole derivatives with various functional groups.
科学的研究の応用
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The benzodioxaborole ring is known to form stable complexes with various biomolecules, leading to its biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- 2-(1-Phenylprop-1-en-2-yl)naphthalene
- 1-Phenylprop-2-en-1-one
- 2-Phenyl-2-propen-1-ol
Uniqueness
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for forming stable complexes with biomolecules. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
147024-85-9 |
|---|---|
分子式 |
C15H13BO2 |
分子量 |
236.07 g/mol |
IUPAC名 |
2-(1-phenylprop-1-en-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H13BO2/c1-12(11-13-7-3-2-4-8-13)16-17-14-9-5-6-10-15(14)18-16/h2-11H,1H3 |
InChIキー |
PODIBVXNPZBZTG-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)C(=CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



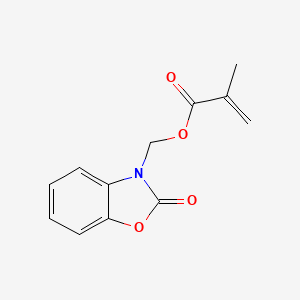


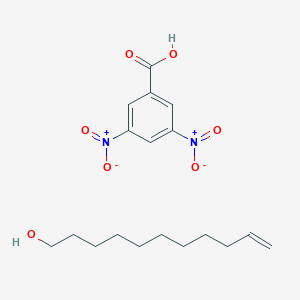
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
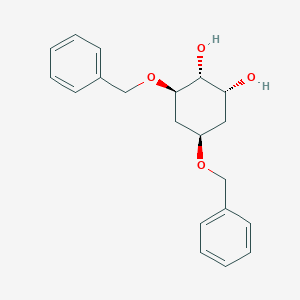
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
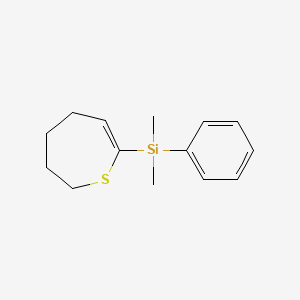

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


